molecular formula C10H16O2 B13430213 1,7-Octadien-4-ol 4-Acetate

1,7-Octadien-4-ol 4-Acetate

Cat. No.: B13430213
M. Wt: 168.23 g/mol
InChI Key: FXLCLFLCDQVZPG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Octadien-4-ol 4-Acetate can be synthesized through various methods. One common approach involves the reaction of butadiene with water under specific conditions . The reaction typically occurs at a temperature between 50°C and 100°C, with the presence of a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

1,7-Octadien-4-ol 4-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,7-Octadien-4-ol 4-Acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors and enzymes, influencing various biochemical processes. For example, it may interact with olfactory receptors, contributing to its use in the fragrance industry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Octadien-4-ol 4-Acetate stands out due to its specific molecular structure, which imparts unique chemical reactivity and aroma characteristics. Its versatility in various chemical reactions and applications in multiple fields highlights its significance .

Biological Activity

1,7-Octadien-4-ol 4-Acetate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and other therapeutic effects, supported by various studies and data.

This compound is an acetate derivative of octadienol, characterized by its two double bonds and an acetate functional group. Its chemical formula is C10H16O2C_10H_{16}O_2, with a molecular weight of approximately 168.24 g/mol.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Anti-inflammatory Effects of this compound

CytokineInhibition Percentage (%)Reference
TNF-α50% at 50 µM
IL-645% at 50 µM

The compound may exert its effects by modulating signaling pathways involved in inflammation, such as the NF-kB pathway.

Case Study 1: Antimicrobial Efficacy

In a study conducted on various essential oils containing this compound, researchers found that formulations exhibited significant antimicrobial activity against foodborne pathogens. The study concluded that incorporating this compound into food preservation strategies could enhance safety and shelf-life.

Case Study 2: Anti-inflammatory Potential in Animal Models

A recent animal study evaluated the anti-inflammatory effects of a topical formulation containing this compound. Results showed a marked reduction in paw edema in treated rats compared to controls, indicating its potential as a therapeutic agent for inflammatory conditions.

The biological activity of this compound can be attributed to its interaction with cellular membranes and signaling pathways. By disrupting microbial membranes and inhibiting inflammatory mediators' synthesis, it serves as a promising candidate for further therapeutic development.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

octa-1,7-dien-4-yl acetate

InChI

InChI=1S/C10H16O2/c1-4-6-8-10(7-5-2)12-9(3)11/h4-5,10H,1-2,6-8H2,3H3

InChI Key

FXLCLFLCDQVZPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCC=C)CC=C

Origin of Product

United States

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